molecular formula C19H16ClNOS2 B2498463 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 882082-92-0

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2498463
CAS No.: 882082-92-0
M. Wt: 373.91
InChI Key: OYXMRZXBMBIGAW-GZTJUZNOSA-N
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Description

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16ClNOS2 and its molecular weight is 373.91. The purity is usually 95%.
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Scientific Research Applications

Ring Cleavage and Derivatives Synthesis

  • A study by Omar et al. (2008) investigated the reactions of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones with cyanide and cyanate ions, leading to ring cleavage and the formation of various derivatives. This study provides insights into the chemical behavior and potential applications of thiazolidinone derivatives in synthesis processes (Omar et al., 2008).

Antimicrobial Activity

  • B'Bhatt and Sharma (2017) synthesized a series of derivatives of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one. These compounds displayed significant in vitro antibacterial and antifungal activities, suggesting potential for antimicrobial applications (B'Bhatt & Sharma, 2017).

Reactions with Nitrile Oxides

  • Kandeel and Youssef (2001) explored the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the synthesis of diverse compounds. This research contributes to the understanding of the reactivity of thiazolidinone derivatives (Kandeel & Youssef, 2001).

Synthesis and Characterization

  • El-Gaby et al. (2009) focused on the synthesis and characterization of novel 2-thioxo-4-thiazolidinones, demonstrating the diversity of chemical structures that can be achieved starting from thiazolidinone compounds (El-Gaby et al., 2009).

Linked Heterocyclic Compounds

  • Reddy et al. (2010) synthesized linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one, which showed promising antimicrobial activity. This indicates the potential for developing new antimicrobial agents based on thiazolidinone derivatives (Reddy et al., 2010).

Synthesis of Pyrazolines Based Derivatives

  • Patel et al. (2013) prepared pyrazolines based thiazolidin-4-one derivatives, exploring their potential for anticancer and HIV treatment applications (Patel et al., 2013).

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS2/c1-12(2)14-5-3-13(4-6-14)11-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h3-12H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXMRZXBMBIGAW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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